molecular formula C15H15ClN2O3 B2838447 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1436251-32-9

6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2838447
CAS No.: 1436251-32-9
M. Wt: 306.75
InChI Key: BQQLDANDNXEFAW-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide is a pyridine carboxamide derivative intended for research and development purposes. Compounds within this class are frequently investigated for their diverse biological activities. Pyridine carboxamides have been identified as a core structure in the development of novel agrochemicals . Specifically, related analogs have demonstrated significant efficacy as plant protection agents, with some showing potent activity against agricultural pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The structure-activity relationship (SAR) of these compounds indicates that substituents on the aromatic rings, such as chloro and methoxy groups, strongly influence their biological potency . In pharmaceutical research, pyridine carboxamide derivatives are subjects of interest in computational and spectroscopic studies for their potential antiviral properties. Research has explored their interaction with viral protein targets, such as the SARS-CoV-2 main protease, suggesting a potential mechanism of action for further investigation . The presence of both hydrogen bond donor and acceptor sites in the carboxamide group, along with the electron-rich regions of the pyridine and phenyl rings, facilitates key interactions with biological targets, which can be analyzed through techniques like molecular docking and density functional theory (DFT) . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-21-12-4-2-3-10(7-12)13(19)9-18-15(20)11-5-6-14(16)17-8-11/h2-8,13,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQLDANDNXEFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CN=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and 3-methoxyphenylacetic acid.

    Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amide Bond Formation: The active ester is then reacted with 2-amino-2-(3-methoxyphenyl)ethanol under mild conditions to form the desired amide bond, yielding the target compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in the substitution patterns on the pyridine ring, the nature of the amide-linked side chain, and functional group modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications Source
6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide (Target) C₁₅H₁₅ClN₂O₃ 2-Hydroxy-2-(3-methoxyphenyl)ethyl side chain Potential CNS activity (inferred) -
6-Chloro-N-(3-methoxyphenyl)nicotinamide C₁₃H₁₁ClN₂O₂ Direct 3-methoxyphenyl amide linkage (no hydroxyethyl group) Simplified analogue; lower molecular weight
6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide C₁₆H₁₆ClN₃O₂ Morpholine-substituted phenyl ring Enhanced solubility due to morpholine
Cyclopentaquinoline derivatives (e.g., 3a, 3b) C₂₃H₂₁ClN₄O (example) Dihydrocyclopenta[b]quinoline-aminoethyl/propyl chain Multifunctional agents for Alzheimer’s
6-Chloro-N-{(2E)-3-(4-methoxyphenyl)prop-2-enoyl}phenyl pyridine-3-carboxamide C₂₂H₁₈ClN₂O₃ 4-Methoxyphenyl enoyl group Conformational rigidity from double bond
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ Trifluoromethyl and difluorophenyl groups High lipophilicity; metabolic stability

Physicochemical Properties

  • Solubility and Polarity: The target compound’s hydroxyethyl group may improve aqueous solubility compared to analogues with non-polar substituents (e.g., trifluoromethyl in ). Morpholine-containing derivatives () exhibit enhanced solubility due to the polar heterocycle.

Analytical Data Comparison

Table 2: Spectroscopic and Mass Spectrometry Data
Compound (Example) LCMS m/z (M+H)+ ¹H NMR Features Source
Target Compound Not reported Expected signals: δ 8.8 (pyridine-H), δ 4.5 (OH) -
N-(Biphenyl-4-ylmethyl)-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide 364.20 δ 3.0–4.0 (CH₂), δ 7.2–8.1 (aromatic H)
6-Chloro-N-(3-methoxyphenyl)nicotinamide Calculated: 286.04 δ 3.8 (OCH₃), δ 7.3–8.5 (pyridine/phenyl H)

Biological Activity

6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide, with a CAS number of 1436251-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing comprehensive data on its properties.

The molecular formula of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide is C15H15ClN2O3, with a molecular weight of 306.74 g/mol. The compound features a pyridine ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1436251-32-9
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity

Research indicates that compounds similar to 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine derivatives exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For example, derivatives targeting the PI3K pathway demonstrated significant cytotoxic effects against colorectal cancer cell lines (Caco-2 and HCT-116) .
  • Antiviral Properties : Certain pyridine compounds have been recognized for their antiviral activities, particularly against influenza viruses .
  • Inhibition of Enzymatic Activity : Compounds within this class often act as inhibitors of specific enzymes. For instance, molecular docking studies suggest strong interactions with lipoprotein-associated phospholipase A2 (Lp-PLA2), indicating potential therapeutic applications in cardiovascular diseases .

The mechanism of action for 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide likely involves its interaction with various molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity and cellular signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.

Case Studies

  • Antitumor Efficacy : A study focusing on the structure–activity relationship (SAR) of pyridine derivatives reported that modifications to the pyridine ring significantly enhanced antitumor activity against specific cancer cell lines. The study highlighted the importance of substituents in modulating biological responses .
  • Cardiovascular Applications : Research into the inhibition of Lp-PLA2 by similar compounds revealed promising results in stabilizing atherosclerotic plaques and reducing cardiovascular risk factors . The ability to inhibit this enzyme suggests potential for developing treatments for heart disease.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide?

  • Methodology : Synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for coupling steps) and reaction times (12–24 hours for amide bond formation). Solvent choice (e.g., DMF or THF) and catalysts (e.g., HATU or EDC) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
  • Validation : Structural confirmation through 1^1H/13^13C NMR (to verify substituent positions), IR (amide C=O stretch at ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers resolve discrepancies in solubility data for this compound across studies?

  • Approach : Solubility varies with solvent polarity (e.g., DMSO vs. water). Use standardized protocols (e.g., shake-flask method at 25°C) and report solvent purity. Computational tools like Hansen solubility parameters or COSMO-RS simulations can predict solubility trends .
  • Troubleshooting : If experimental solubility contradicts literature, recheck pH (protonation states affect solubility) and consider polymorph screening (e.g., X-ray diffraction to identify crystalline forms) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological targets of 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide?

  • Methods :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs, given the compound’s pyridine-carboxamide scaffold .

QSAR modeling : Train models on bioactivity data of structurally similar compounds (e.g., pyridine derivatives with hydroxyethyl motifs) to predict IC50_{50} values .

  • Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays or cellular thermal shift assays (CETSA) .

Q. How should researchers design experiments to analyze contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-response profiling : Test across a wide concentration range (e.g., 0.1–100 µM) to distinguish selective activity from general cytotoxicity.
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways affected at non-toxic doses versus cytotoxic doses.
  • Control compounds : Include structurally related analogs (e.g., 3-methoxyphenyl derivatives) to isolate the role of the hydroxyethyl group .

Q. What advanced characterization techniques are essential for studying this compound’s stability under physiological conditions?

  • Techniques :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
  • NMR kinetics : Track hydrolysis of the carboxamide group in deuterated PBS at 37°C .
    • Mitigation : Stabilize via prodrug strategies (e.g., esterification of the hydroxy group) or nanoformulation (liposomes) to enhance half-life .

Data Interpretation and Optimization

Q. What statistical methods are appropriate for analyzing variability in enzyme inhibition assays involving this compound?

  • Approach :

  • Use ANOVA with post-hoc Tukey tests to compare inhibition across replicates.
  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} confidence intervals.
    • Pitfalls : Account for solvent interference (e.g., DMSO >1% may denature enzymes) and plate-edge effects in high-throughput screens .

Q. How can researchers optimize reaction scalability without compromising purity?

  • Process Chemistry :

  • Replace batch synthesis with flow chemistry for better heat/mass transfer.
  • Use in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real time .
    • Case Study : A scaled-up amidation reaction achieved 85% yield (vs. 70% in batch) by switching to microwave-assisted synthesis at 100°C for 30 minutes .

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